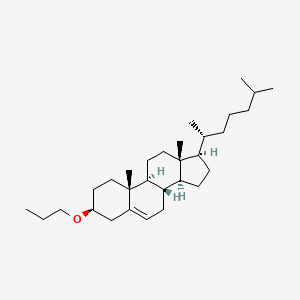

Cholesteryl propyl ether

Vue d'ensemble

Description

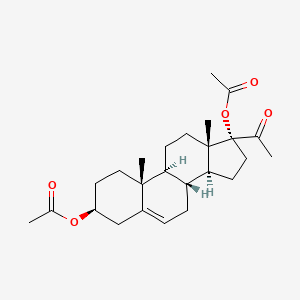

Cholesteryl propyl ether is a chemical compound with the linear formula C30H52O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of Cholesteryl propyl ether is 428.748 . The compound has a linear formula of C30H52O . For a more detailed structural analysis, it would be beneficial to refer to a resource like ChemSpider .Chemical Reactions Analysis

Ethers, including Cholesteryl propyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Physical And Chemical Properties Analysis

The storage temperature for Cholesteryl propyl ether is -20°C . More detailed physical and chemical properties were not found in the sources I retrieved.Applications De Recherche Scientifique

Interaction with Phospholipids : Cholesteryl ethers like Cholesteryl propyl ether show reduced interfacial stability with increasing hydrophobicity and interact with phospholipids in mixed monolayers, affecting glucose permeability and the phase transition of dipalmitoylphosphatidylcholine (Demel et al., 1984).

Use in Radiolabeling : Radiolabeled Cholesteryl ethers are used as nonhydrolyzable tracers for lipid emulsions and lipoproteins in various studies due to their stability and tendency not to escape from cells (Manual et al., 2017).

Marker for Liposomes : Cholesteryl ethers serve as effective markers for liposomes, aiding in the study of phospholipid transfer protein activity and vesicle-cell interactions (Pool et al., 1982).

Presence in Bovine Cardiac Muscle : Cholesteryl alkyl ethers, including Cholesteryl propyl ether, have been identified in bovine cardiac muscle, indicating a physiological role in cardiac tissue (Funasaki & Gilbertson, 1968).

Synthesis and Stability Analysis : The synthesis of ethers from esters, including Cholesteryl ethers, and their stability analysis is crucial for their effective use in biological studies (Das et al., 2012; Manual Kollareth et al., 2017).

Molecular Motions and Phase Behavior : The phase behavior and temperature-dependent molecular motions of Cholesteryl ethers are researched, providing insights into their interactions and stability under different conditions (Croll et al., 1987).

Cholesterol Content and Cholesteryl-esterase Activity : Studies on the effects of stress on cholesterol content and cholesteryl-esterase activity have utilized Cholesteryl ethers to understand lipid metabolism under different physiological conditions (Trzeciak & Boyd, 1973).

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-7-19-31-24-15-17-29(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)30(27,6)18-16-28(25)29/h11,21-22,24-28H,7-10,12-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQNHGBERIULCP-OCBUSCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl propyl ether | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.